molecular formula C17H12F3N3O2 B4738546 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4738546
M. Wt: 347.29 g/mol
InChI Key: OAKKBFRVMDRCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with difluorophenoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-difluorophenol with a suitable alkylating agent to form the 2,4-difluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluorophenoxy and fluorophenyl groups contribute to its high stability and potential bioactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-11-5-6-16(13(20)9-11)25-10-23-8-7-15(22-23)17(24)21-14-4-2-1-3-12(14)19/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKKBFRVMDRCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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